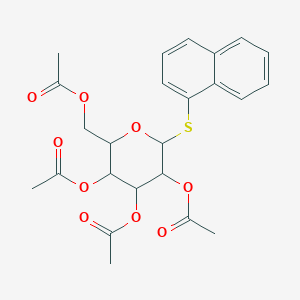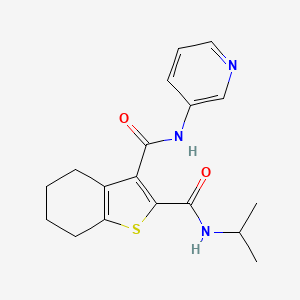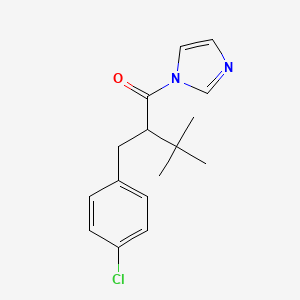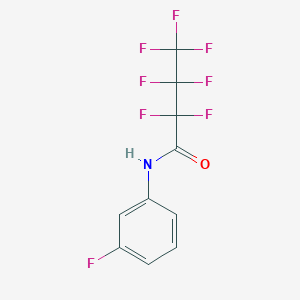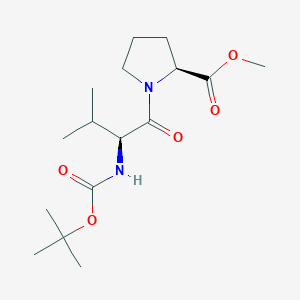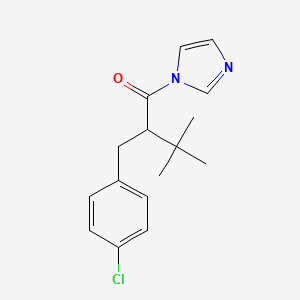
1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 3,3-dimethyl-1-oxobutylamine in the presence of a base, followed by cyclization with formamide to form the imidazole ring. The reaction conditions typically include:
Temperature: 80-100°C
Solvent: Dimethylformamide (DMF) or toluene
Catalyst: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反应分析
Types of Reactions
1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), 25-50°C
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), 0-25°C
Substitution: NaOMe, KOtBu, methanol (MeOH), 50-80°C
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
科学研究应用
1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its imidazole core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
作用机制
The mechanism of action of 1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
相似化合物的比较
Similar Compounds
- 1H-Imidazole, 1-(2-phenylmethyl)-3,3-dimethyl-1-oxobutyl-
- 1H-Imidazole, 1-(2-(4-methylphenyl)methyl)-3,3-dimethyl-1-oxobutyl-
- 1H-Imidazole, 1-(2-(4-fluorophenyl)methyl)-3,3-dimethyl-1-oxobutyl-
Uniqueness
1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its analogs.
属性
CAS 编号 |
99302-97-3 |
|---|---|
分子式 |
C16H19ClN2O |
分子量 |
290.79 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methyl]-1-imidazol-1-yl-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C16H19ClN2O/c1-16(2,3)14(15(20)19-9-8-18-11-19)10-12-4-6-13(17)7-5-12/h4-9,11,14H,10H2,1-3H3 |
InChI 键 |
PMLLZCNELMIVSR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


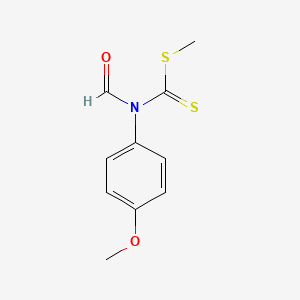


![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)
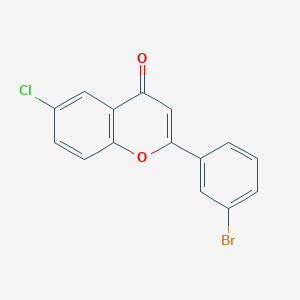
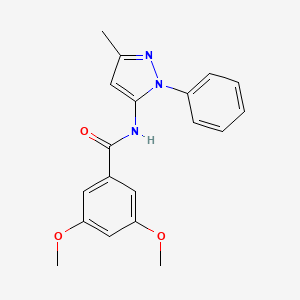
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
